molecular formula C18H20N2O2 B5768410 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

Katalognummer B5768410
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: DRUPAZDJLTWYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly referred to as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies exploring its mechanism of action and potential applications in cancer research.

Wirkmechanismus

DMXAA works by activating the immune system to attack cancer cells. It specifically targets cells that have a high level of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels in tumors. DMXAA causes the blood vessels in the tumor to collapse, cutting off the blood supply and causing the tumor to die.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It causes the release of cytokines, which are proteins that help to regulate the immune response. It also activates immune cells, such as macrophages and natural killer cells, to attack cancer cells. DMXAA has been shown to have a low toxicity profile, with few side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMXAA is that it has been shown to be effective in a wide range of cancer types. It also has a low toxicity profile, making it a promising candidate for use in combination with other cancer treatments. However, there are some limitations to its use in lab experiments. DMXAA has a short half-life, which means that it must be administered frequently to maintain its effectiveness. It also has poor solubility in water, which can make it difficult to administer in certain forms.

Zukünftige Richtungen

There are several future directions for research on DMXAA. One area of focus is the development of new formulations that can improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict which patients are likely to respond to DMXAA treatment. Additionally, there is ongoing research exploring the use of DMXAA in combination with other cancer treatments, such as immunotherapy and targeted therapy.

Synthesemethoden

DMXAA can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-2-oxoethylamine and 2,4-dimethylaniline. The final product is obtained through recrystallization and purification.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential use in cancer treatment. Studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in preclinical studies.

Eigenschaften

IUPAC Name

N-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-5-4-6-15(10-12)18(22)19-11-17(21)20-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUPAZDJLTWYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.